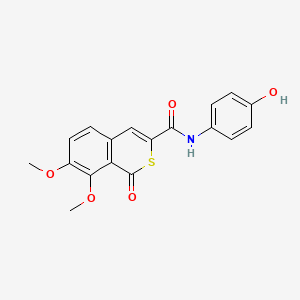

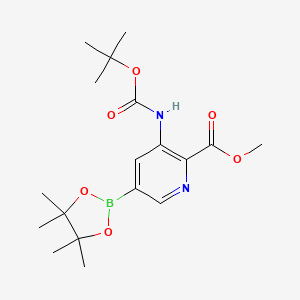

![molecular formula C19H24N2O4S2 B2517271 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide CAS No. 946283-20-1](/img/structure/B2517271.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives is a common theme across the studies, with various methods employed to create these compounds. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) involved the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, novel benzenesulfonamides with quinoline moieties were synthesized for the evaluation of their inhibition of carbonic anhydrase isoforms . Another study reported the synthesis of benzenesulfonamides with 2-mercapto-quinazolin-4-one tails, which were potent inhibitors of certain carbonic anhydrase isoforms . Additionally, novel 4-(quinolin-1-yl)benzenesulfonamide derivatives were synthesized from 4-(cyclohexenylamino)benzenesulfonamide and evaluated for their anticancer activity .

Molecular Structure Analysis

The molecular structure of these sulfonamide compounds has been extensively analyzed using various techniques. The 4MNBS compound's molecular geometry and vibrational frequencies were calculated using Density Functional Theory (DFT) and compared with experimental data from FTIR, NMR, and X-ray diffraction . The study on 4-Fluoro-N-(quinolin-8-yl)benzenesulfonamide provided insights into the torsion angle about the N—S bond and the intramolecular and intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is highlighted by their ability to inhibit carbonic anhydrase isoforms. The quinoline sulfonamides showed variable degrees of inhibition, with some compounds being highly effective . The 2-mercapto-quinazolin-4-one sulfonamides also demonstrated significant inhibitory properties against certain carbonic anhydrase isoforms . The indolin-2-one-based sulfonamides were synthesized and evaluated for their inhibitory activity against multiple human carbonic anhydrase isoforms, showing variable inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure and reactivity. The NBO and HOMO-LUMO analysis of 4MNBS using DFT study revealed stability of the molecule arising from hyperconjugative interactions and charge delocalization . The sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives was studied, showing that both tautomeric forms can co-exist, with the sulfonamide form being predominant .

Case Studies

Aplicaciones Científicas De Investigación

Anticancer Potential

Compounds related to N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide have been explored for their anticancer properties. Aryl/heteroaryl sulfonamide compounds, including those with quinoline sulfonamide derivatives, have been reported to act as anticancer agents through inhibition of carbonic anhydrase isozymes. These compounds have shown interesting in vitro anticancer activities in comparison with reference drugs like doxorubicin, suggesting a mechanism of action involving the inhibition of carbonic anhydrase isozyme II (Al-Said et al., 2010).

Antimicrobial and Antifungal Activities

The synthesis of quinoline clubbed with sulfonamide moiety has yielded compounds with significant antimicrobial activities. These compounds have demonstrated high activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019). Additionally, hybrid quinoline-sulfonamide complexes have shown excellent antibacterial and antifungal activities, presenting a promising avenue for developing new antimicrobial strategies (Diaconu et al., 2020).

Antiprotozoal Activity

N-quinolin-8-yl-arylsulfonamides and their metal complexes have been synthesized and evaluated for their antiprotozoal activity against Leishmania and Trypanosoma species. These studies revealed that complexation with metals like copper and zinc enhances the antiprotozoal activity, suggesting the therapeutic potential of sulfonamide-metal complexes in treating protozoal infections (Silva et al., 2010).

Direcciones Futuras

The future directions for this compound would depend on its properties and potential applications. Compounds containing a benzenesulfonyl group and a dihydroquinoline group have been found in pharmaceuticals, agricultural agents, and chiral catalysts, suggesting potential applications in these areas .

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-15(2)14-26(22,23)20-17-10-11-19-16(13-17)7-6-12-21(19)27(24,25)18-8-4-3-5-9-18/h3-5,8-11,13,15,20H,6-7,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPROIMNCLAADA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

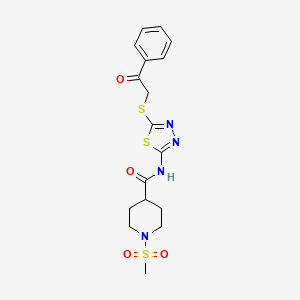

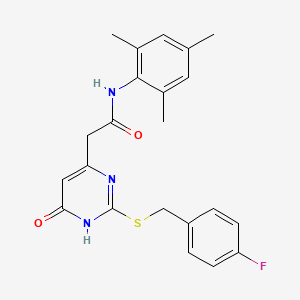

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2517194.png)

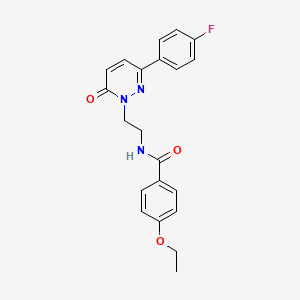

![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)

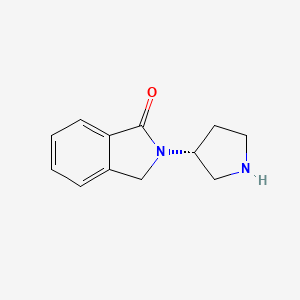

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)

![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)